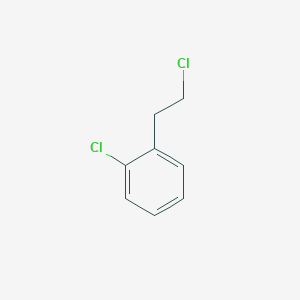

1-Chloro-2-(2-chloroethyl)benzene

描述

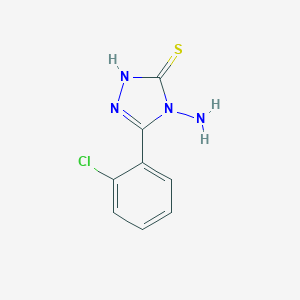

1-Chloro-2-(2-chloroethyl)benzene is a specialized organic compound that has been explored in the realm of organic synthesis and chemical reactions. The focus on this compound underscores its potential in various chemical syntheses and the exploration of its physical and chemical properties.

Synthesis Analysis

The synthesis of derivatives similar to 1-Chloro-2-(2-chloroethyl)benzene involves various methodologies, including the use of hybrid metals and safe, high-yield conditions. For instance, a method has been reported for synthesizing 1,2-bis(trimethylsilyl)benzene derivatives from 1,2-dichlorobenzenes using Mg and CuCl in the presence of LiCl, offering a practical approach under mild conditions (Kitamura, Gondo, & Katagiri, 2013).

Molecular Structure Analysis

Studies on benzo[1,2-b:4,5-b']dichalcogenophenes have provided insights into molecular structures that are structurally related or share synthesis pathways with 1-Chloro-2-(2-chloroethyl)benzene. These compounds exhibit completely planar molecular structures and are characterized through single-crystal X-ray analysis, highlighting the importance of structural analysis in understanding the properties and reactivity of such molecules (Takimiya, Konda, Ebata, Niihara, & Otsubo, 2005).

Chemical Reactions and Properties

Research into the photoreactions of benzene with 1,2-dichloroethylenes offers insights into the types of chemical reactions 1-Chloro-2-(2-chloroethyl)benzene may undergo, including the formation of β-chlorostyrenes and various cyclic derivatives as main products (Bryce-smith, Foulger, & Gilbert, 1972).

Physical Properties Analysis

The study of excess enthalpies of mixtures including benzene and chlorinated compounds has revealed specific interactions between chlorine atoms and aromatic molecules, which can significantly affect the physical properties of compounds like 1-Chloro-2-(2-chloroethyl)benzene (Gracia, Otín, & Losa, 1974).

Chemical Properties Analysis

The reactions and molecular complexes formed by chloroethylenes with benzene provide valuable information on the chemical behavior and properties of 1-Chloro-2-(2-chloroethyl)benzene. These studies explore the equilibrium constants, structures, and specific interactions leading to molecular complex formation, shedding light on the chemical properties of chloroethylated benzenes (Homer & Cooke, 1969).

科学研究应用

Study of Free Radicals in γ-Irradiated Organic Matrices : Free radicals formed from (1- and 2-chloroethyl) benzene in γ-irradiated organic matrices were studied using fluorescence spectrophotometry. This research highlights the transformation of phenetyl radical primarily formed from (2-chloroethyl)benzene into α-methyl-benzyl radical, indicating interactions between these radicals and chloride anion before complete dissociation (Saito & Yoshida, 1974).

Synthesis of Diols and Further Chemical Transformations : Chloro-(2-chloroethyl)benzenes were used in a reaction with lithium powder and different carbonyl compounds to yield diols after hydrolysis with water. Some of these diols were further transformed into oxepane or dienes under specific conditions, demonstrating the versatility of these compounds in synthesis (Yus, Ramón & Gómez, 2002).

Photochemical Synthesis Applications : A study involving the irradiation of a benzene solution of dichloro-naphthoquinone and furan derivatives led to the formation of chloro-furyl-naphthoquinones, indicating potential applications in photochemical synthesis (Maruyama & Otsuki, 1977).

Selective Recovery of Palladium from Automotive Catalysts : 1,2-Bis(2-methoxyethylthio)benzene, a solvent extractant for Pd(II), was utilized in the selective recovery of palladium from spent automotive catalysts. This study demonstrates the potential of chloroethyl benzene derivatives in recycling and materials recovery processes (Traeger, Koenig, Städtke & Holdt, 2012).

Friedel-Crafts Alkylation in Organic Synthesis : Alkylations of benzene with chloroethyl benzene derivatives in the presence of Lewis acids were studied, yielding products like diphenylpropane. This research is significant in the context of organic synthesis and the understanding of reaction mechanisms (Masuda, Nakajima & Suga, 1983).

属性

IUPAC Name |

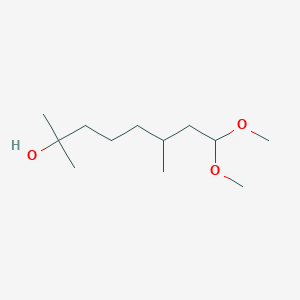

1-chloro-2-(2-chloroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWMXIVUTWWCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70503518 | |

| Record name | 1-Chloro-2-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-(2-chloroethyl)benzene | |

CAS RN |

1005-06-7 | |

| Record name | 1-Chloro-2-(2-chloroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70503518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)